((2-Fluorophenyl)sulfonyl)phenylalanine
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Overview
Description
((2-Fluorophenyl)sulfonyl)phenylalanine is a chemical compound with the molecular formula C15H14FNO4S and a molecular weight of 323.34 g/mol This compound is characterized by the presence of a fluorophenyl group attached to a sulfonyl group, which is further connected to the amino acid phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Fluorophenyl)sulfonyl)phenylalanine typically involves the reaction of 2-fluorobenzenesulfonyl chloride with phenylalanine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
((2-Fluorophenyl)sulfonyl)phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are employed in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
((2-Fluorophenyl)sulfonyl)phenylalanine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((2-Fluorophenyl)sulfonyl)phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent amino acid without the fluorophenyl and sulfonyl modifications.
(2-Chlorophenyl)sulfonyl)phenylalanine: Similar structure but with a chlorine atom instead of fluorine.
(2-Bromophenyl)sulfonyl)phenylalanine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
((2-Fluorophenyl)sulfonyl)phenylalanine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, binding affinity, and biological activity. The fluorine atom’s electronegativity and small size can enhance the compound’s stability and interaction with molecular targets compared to its chlorine or bromine analogs .
Properties
IUPAC Name |
2-[(2-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c16-12-8-4-5-9-14(12)22(20,21)17-13(15(18)19)10-11-6-2-1-3-7-11/h1-9,13,17H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGPIGNLAPLER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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